6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom, a methoxybenzenesulfonyl group, a piperidinyl group, and a propyl group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include fluorinated quinoline derivatives, methoxybenzenesulfonyl chloride, piperidine, and propyl halides. The key steps in the synthesis may involve:
Nucleophilic substitution: Introduction of the fluorine atom into the quinoline ring.
Sulfonylation: Reaction of the quinoline derivative with methoxybenzenesulfonyl chloride to introduce the sulfonyl group.
N-alkylation: Reaction with piperidine to introduce the piperidinyl group.
Alkylation: Introduction of the propyl group through reaction with a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline derivatives: Compounds with similar quinoline cores but different substituents.
Methoxybenzenesulfonyl derivatives: Compounds with the methoxybenzenesulfonyl group attached to different cores.
Piperidinyl derivatives: Compounds with the piperidinyl group attached to various cores.
Uniqueness
6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to the specific combination of substituents on the quinoline core. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-piperidin-1-yl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-11-27-16-23(32(29,30)18-9-7-17(31-2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-4-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZZAXPEIGOBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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